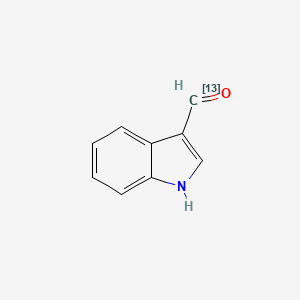

Indole-3-carboxaldehyde-13C

Vue d'ensemble

Description

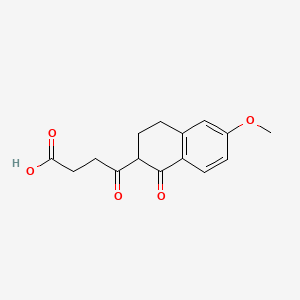

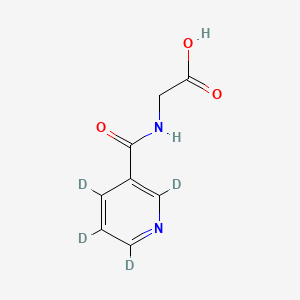

Indole-3-carboxaldehyde-13C, also known as ICA-13C, is a derivative of indole-3-carboxaldehyde . It can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles . It is an active metabolite of tryptophan and a synthetic intermediate .

Synthesis Analysis

The 1H NMR analysis of synthesized compounds were performed on a BRUKER AVANCE II 500 MHz spectrometer whereas 13C NMR analysis were recorded on a 125 MHz NMR spectrometer .Molecular Structure Analysis

Derived from indole-3-carboxaldehyde, a cyclic aldehyde with the molecular formula CE(13C)H&NO, ICA-13C holds great significance in numerous biochemical and physiological processes .Chemical Reactions Analysis

Indole-3-carboxaldehyde can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles .Physical And Chemical Properties Analysis

ICA-13C has a molecular weight of 146.15 g/mol . Its properties include being a colorless, volatile liquid with a pungent odor, soluble in water and alcohols .Applications De Recherche Scientifique

1. Influence on Xenobiotic Metabolism

Indole-3-carboxaldehyde-13C (13C) has been studied for its effects on xenobiotic metabolism. Research by Bradfield and Bjeldanes (1987) showed that 13C significantly increases hepatic ethoxyresorufin O-deethylase activity, a key enzyme in xenobiotic metabolism. This study supports the hypothesis that dietary indoles like 13C affect monooxygenase activities via acid-condensation products formed in the stomach's acidic environment (Bradfield & Bjeldanes, 1987).

2. Synthesis and Pharmacological Properties

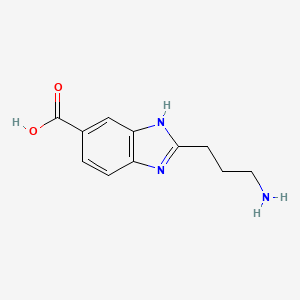

Li et al. (2010) describe the synthesis of 3-chloroindole-2-carboxaldehyde derivatives from indole-3-carboxaldehyde. These derivatives display significant pharmacological properties, including anti-HIV, antitumor, and anticancer activities. This synthesis method provides an efficient approach for constructing indole derivatives without metal catalysts (Li, Hu, Chen, & Su, 2010).

3. Antiamoebic Properties

A study by Husain, Bhat, and Azam (2008) focused on the antiamoebic assessment of Pd(II) complexes of synthesized 1-N-substituted thiosemicarbazones of 3-indole carboxaldehyde. These compounds exhibited promising antiamoebic properties, with some showing greater potency than the standard drug metronidazole (Husain, Bhat, & Azam, 2008).

4. Role in Synthesis of Biologically Active Compounds

El-Sawy, Abo‐Salem, and Mandour (2017) highlighted the significance of 1H-Indole-3-carboxaldehyde and its derivatives in the synthesis of various biologically active compounds and indole alkaloids. These derivatives are key intermediates due to their facile C–C and C–N coupling reactions and reductions (El-Sawy, Abo‐Salem, & Mandour, 2017).

5. Anticancer Potential

Indole-3-carbinol (I3C), derived from 13C, has shown potential as a chemopreventive agent for hormonal-dependent cancers like breast and cervical cancer. It exhibits properties such as apoptosis induction, inhibition of DNA-carcinogen adduct formation, and suppression of free-radical production (Aggarwal & Ichikawa, 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNJUISKUQQNIM-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675975 | |

| Record name | 1H-Indole-3-(~13~C)carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole-3-carboxaldehyde-13C | |

CAS RN |

1093452-52-8 | |

| Record name | 1H-Indole-3-(~13~C)carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)

![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)